molecular formula C10H9NOS B13331210 Spiro[benzo[b][1,4]thiazine-2,1'-cyclopropan]-3(4H)-one

Spiro[benzo[b][1,4]thiazine-2,1'-cyclopropan]-3(4H)-one

Cat. No.: B13331210
M. Wt: 191.25 g/mol
InChI Key: BEIPKEXFNHKGKP-UHFFFAOYSA-N
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Description

Spiro[benzo[b][1,4]thiazine-2,1’-cyclopropan]-3(4H)-one is a complex organic compound characterized by a spiro linkage between a benzothiazine and a cyclopropane ring. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[benzo[b][1,4]thiazine-2,1’-cyclopropan]-3(4H)-one typically involves the reaction of 8-aroyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1,6,7-triones with 2-aminobenzenethiol . This reaction is carried out in 1,4-dioxane at room temperature, resulting in the formation of the spiro compound . The reaction conditions are mild, and the product is obtained in good yield.

Industrial Production Methods

While specific industrial production methods for Spiro[benzo[b][1,4]thiazine-2,1’-cyclopropan]-3(4H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Spiro[benzo[b][1,4]thiazine-2,1’-cyclopropan]-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

Spiro[benzo[b][1,4]thiazine-2,1’-cyclopropan]-3(4H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Spiro[benzo[b][1,4]thiazine-2,1’-cyclopropan]-3(4H)-one exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and molecular targets are still under investigation, but the compound’s ability to undergo oxidation and reduction reactions suggests it may play a role in redox biology.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[benzo[b][1,4]thiazine-2,1’-cyclopropan]-3(4H)-one is unique due to its specific combination of a benzothiazine and a cyclopropane ring. This structure imparts distinct chemical properties, such as stability and reactivity, which are not commonly found in other spiro compounds.

Properties

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

IUPAC Name

spiro[4H-1,4-benzothiazine-2,1'-cyclopropane]-3-one

InChI

InChI=1S/C10H9NOS/c12-9-10(5-6-10)13-8-4-2-1-3-7(8)11-9/h1-4H,5-6H2,(H,11,12)

InChI Key

BEIPKEXFNHKGKP-UHFFFAOYSA-N

Canonical SMILES

C1CC12C(=O)NC3=CC=CC=C3S2

Origin of Product

United States

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